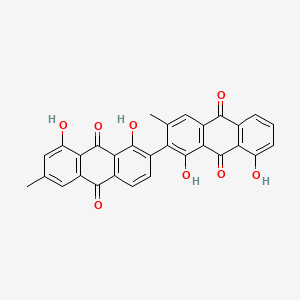
Microcarpin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microcarpin is a labdane diterpenoid isolated from the roots of Detarium microcarpum (Fabaceae). This compound is part of a group of secondary metabolites that have shown various biological activities, including antimicrobial properties .
准备方法
Microcarpin can be isolated from the ethanol/water (7:3) extract of the roots of Detarium microcarpum. The extraction process involves the use of ethanol and water in a 7:3 ratio, followed by chromatographic separation techniques to isolate the compound
化学反应分析
Microcarpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield different products.
科学研究应用
Microcarpin has several scientific research applications:
Chemistry: Used as a reference compound in the study of labdane diterpenoids and their chemical properties.
Biology: Investigated for its antimicrobial properties, particularly against Salmonella strains.
Medicine: Potential use in developing antimicrobial agents due to its activity against pathogenic bacteria.
Industry: Limited industrial applications due to its specific natural source and extraction complexity.
作用机制
The mechanism of action of microcarpin involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential bacterial processes .
相似化合物的比较
Microcarpin is unique among labdane diterpenoids due to its specific structure and biological activity. Similar compounds include:
Microcarposide: Another labdane diterpenoid isolated from Detarium microcarpum with similar antimicrobial properties.
Rhinocerotinoic acid: A diterpenoid with antimicrobial activity, but differing in its chemical structure.
Ursolic acid: A triterpenoid with a broader range of biological activities, including anti-inflammatory and anticancer properties.
This compound stands out due to its specific antimicrobial activity against Salmonella strains, making it a valuable compound for further research in antimicrobial agents .
属性
CAS 编号 |
51475-01-5 |
|---|---|
分子式 |
C30H18O8 |
分子量 |
506.5 g/mol |
IUPAC 名称 |
2-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-8-16-22(19(32)9-11)30(38)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-17-24(28(20)36)29(37)21-13(25(17)33)4-3-5-18(21)31/h3-10,31-32,35-36H,1-2H3 |
InChI 键 |
QOZRWNKVSAJVDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4C)C(=O)C6=C(C5=O)C(=CC=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


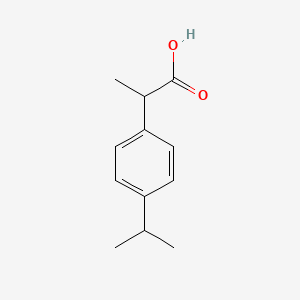
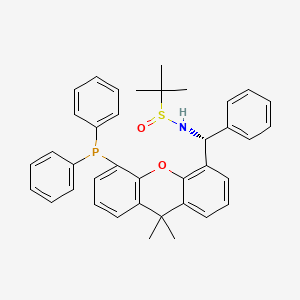


![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
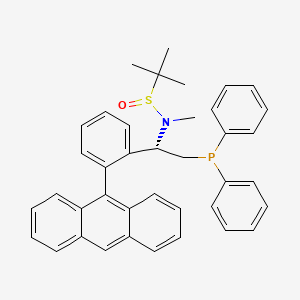
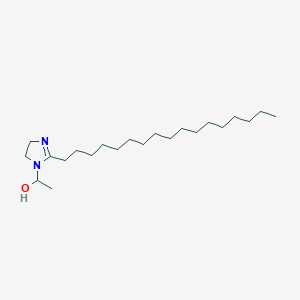
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
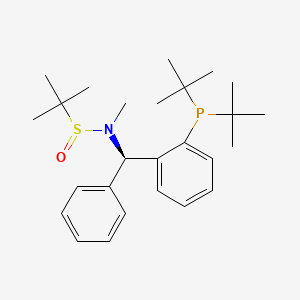
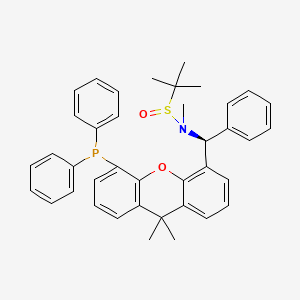
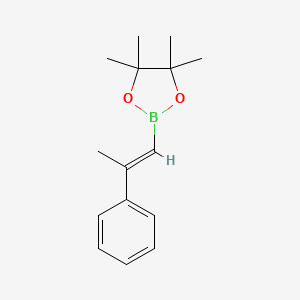
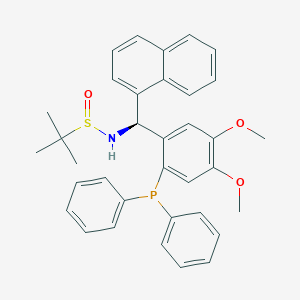
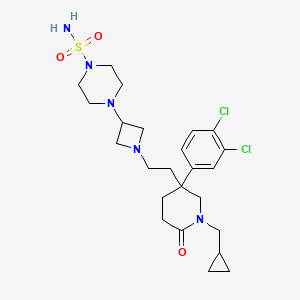
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
